4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide
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Overview
Description
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tosyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Tosyl Group: The piperazine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Carboxamide Group: The tosylated piperazine is reacted with 4-methylbenzoyl chloride to introduce the carboxamide group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with o-tolylamine and oxalyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant agent due to its structural similarity to known anticonvulsants.
Biological Research: The compound is used in studies related to neurotransmitter function and inhibition of excitatory neurotransmission.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in inhibitory neurotransmission. This modulation can lead to a reduction in neuronal excitability and prevention of seizures .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methoxyphenyl)amino)-2-oxoethyl)benzamide: Known for its anticonvulsant activity.
Ameltolide: Another anticonvulsant with a similar structural framework.
Ralitoline: Shares structural similarities and anticonvulsant properties.
Uniqueness
4-methyl-N-(2-oxo-2-(o-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, tosyl group, and carboxamide functional group
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-8-10-19(11-9-17)31(29,30)26(22(28)25-14-12-24(3)13-15-25)16-21(27)23-20-7-5-4-6-18(20)2/h4-11H,12-16H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYKALDRHVOXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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